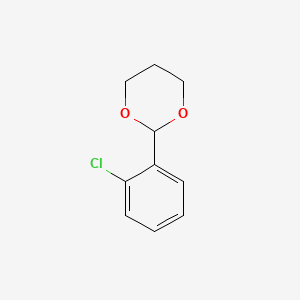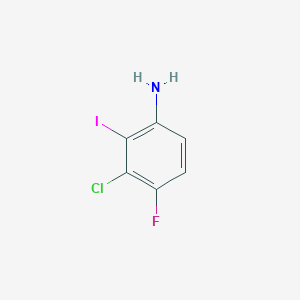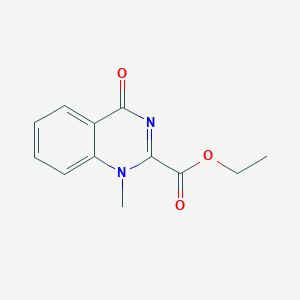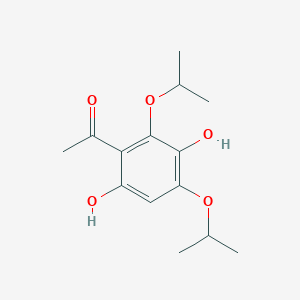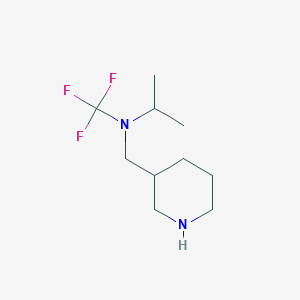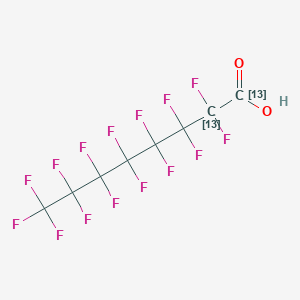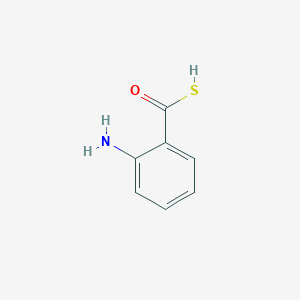
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- is an organic compound with the molecular formula C12H14O2 It is a derivative of butenone, featuring a methoxyphenyl group and a methyl group attached to the butenone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions: 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
類似化合物との比較
2-Buten-1-one, 1-(4-methoxyphenyl)-: A closely related compound with a similar structure but without the methyl group.
2-Buten-1-one, 1-(4-hydroxyphenyl)-3-methyl-: A derivative with a hydroxy group instead of a methoxy group.
2-Buten-1-one, 1-(4-methoxyphenyl)-2-methyl-: A compound with the methyl group attached to a different position on the butenone backbone.
Uniqueness: 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- is unique due to the presence of both a methoxyphenyl group and a methyl group, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-8H,1-3H3 |
InChIキー |
CHAXKMMRXJZVLY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
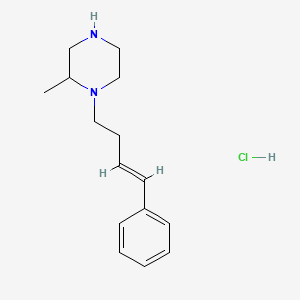
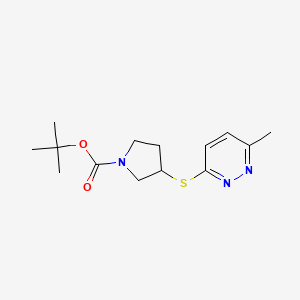
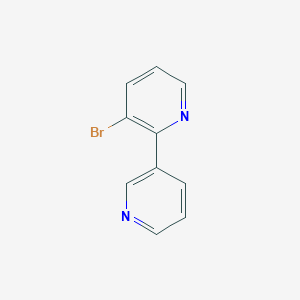
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
